molecular formula C28H24ClNO6 B1207560 Tropesin CAS No. 65189-78-8

Tropesin

Cat. No. B1207560
CAS RN: 65189-78-8
M. Wt: 505.9 g/mol
InChI Key: UCCJWNPWWPJKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tropesin is a N-acylindole.

Scientific Research Applications

Understanding Tropes in Advertising and Communication

Tropesin's role in advertising and communication has been a subject of research. Toncar and Munch (2001) found that using tropes, such as puns or metaphors, in print advertising can significantly enhance ad effectiveness, particularly in low involvement settings, making ads more persuasive and memorable (Toncar & Munch, 2001). Similarly, Sibruk et al. (2021) emphasized the importance of tropes in scientific linguistic articles, noting that the use of artistic means like metaphors and epithets in educational and scientific texts can enhance material understanding (Sibruk et al., 2021).

Tropesin in Translational Research

Translational Research (TR) involves tools and communication techniques crucial for optimizing drug discovery and development. Hörig and Pullman (2004) discussed the importance of integrating scientific knowledge and methods like tropesin in TR for advancing therapies (Hörig & Pullman, 2004). Khoury et al. (2010) further highlighted the role of epidemiology in TR, using tropesin as an example to demonstrate how basic scientific discoveries can be translated into effective health interventions (Khoury et al., 2010).

Tropesin in Laboratory and Clinical Settings

The role of tropesin in laboratory and clinical research settings is also noteworthy. Schuurbiers and Fisher (2009) discussed the impact of technological products like tropesin in shaping scientific research and addressing social concerns (Schuurbiers & Fisher, 2009). Similarly, Mothersbaugh, Huhmann, and Franke (2002) explored the effects of rhetorical figures like tropesin on ad processing in consumer research (Mothersbaugh et al., 2002).

Tropesin in Pharmacokinetic Studies

Tropesin has been evaluated in pharmacokinetic studies. Sochor et al. (2000) presented an HPLC method for estimating tropesin in biological materials, highlighting its application in pharmacokinetic research (Sochor et al., 2000).

properties

CAS RN

65189-78-8

Product Name

Tropesin

Molecular Formula

C28H24ClNO6

Molecular Weight

505.9 g/mol

IUPAC Name

3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-2-phenylpropanoic acid

InChI

InChI=1S/C28H24ClNO6/c1-17-22(15-26(31)36-16-24(28(33)34)18-6-4-3-5-7-18)23-14-21(35-2)12-13-25(23)30(17)27(32)19-8-10-20(29)11-9-19/h3-14,24H,15-16H2,1-2H3,(H,33,34)

InChI Key

UCCJWNPWWPJKGL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(C4=CC=CC=C4)C(=O)O

Other CAS RN

65828-79-7
65189-78-8

synonyms

indomethacin alpha-carboxyphenethyl ester
tropesin
VUFB 12018
VUFB-12018

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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